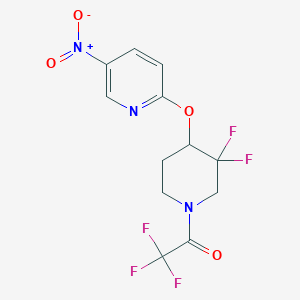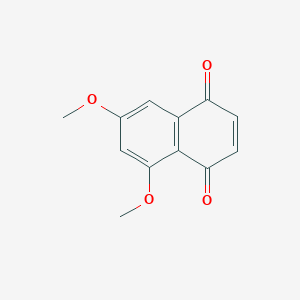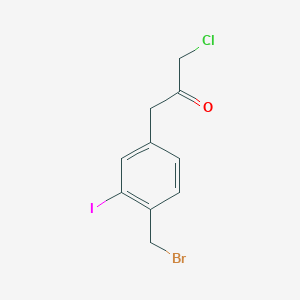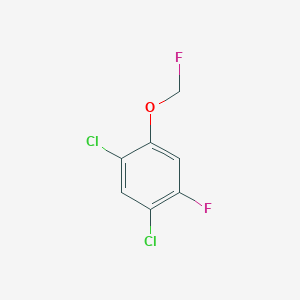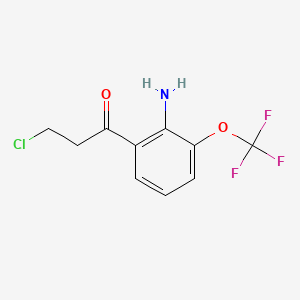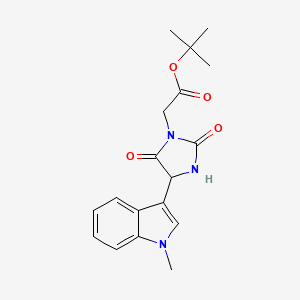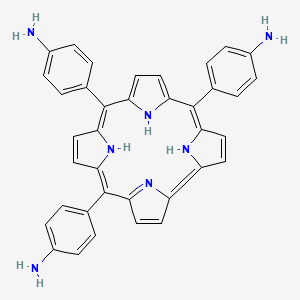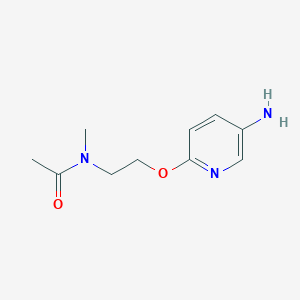
N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group and an ether linkage to an ethyl chain, which is further connected to an acetamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-aminopyridine, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to introduce the ethyl group.
Ether Formation: The intermediate product is then reacted with an appropriate halide or tosylate to form the ether linkage.
Acetamide Formation: Finally, the resulting compound is treated with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(2-(Pyridin-2-yl)oxy)ethyl)-N-methylacetamide
- N-(2-((5-Nitropyridin-2-yl)oxy)ethyl)-N-methylacetamide
- N-(2-((5-Hydroxypyridin-2-yl)oxy)ethyl)-N-methylacetamide
Comparison: N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide is unique due to the presence of the amino group on the pyridine ring, which can participate in various chemical reactions and biological interactions. This distinguishes it from other similar compounds that may have different substituents on the pyridine ring, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-[2-(5-aminopyridin-2-yl)oxyethyl]-N-methylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-8(14)13(2)5-6-15-10-4-3-9(11)7-12-10/h3-4,7H,5-6,11H2,1-2H3 |
InChI-Schlüssel |
IBDNTBBXPZOTKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CCOC1=NC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


